molecular formula C13H12BrNS B13592581 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline

8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline

Cat. No.: B13592581
M. Wt: 294.21 g/mol
InChI Key: CWPMMOMSGCXQLZ-UHFFFAOYSA-N
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Description

8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline is a heterocyclic compound that features a unique structure combining a thiopyrano ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization to form the thiopyrano ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound’s properties may be leveraged in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and identify specific targets.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline include other quinoline derivatives and thiopyrano-fused heterocycles. Examples include:

Uniqueness

What sets this compound apart is its specific combination of a bromine atom and a methyl group on the thiopyrano-quinoline scaffold. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12BrNS

Molecular Weight

294.21 g/mol

IUPAC Name

8-bromo-10-methyl-3,4-dihydro-1H-thiopyrano[4,3-b]quinoline

InChI

InChI=1S/C13H12BrNS/c1-8-10-6-9(14)2-3-12(10)15-13-4-5-16-7-11(8)13/h2-3,6H,4-5,7H2,1H3

InChI Key

CWPMMOMSGCXQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=C1CSCC3)Br

Origin of Product

United States

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